(Boc)2-15NH

Beschreibung

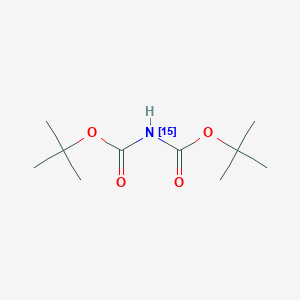

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-9(2,3)14-7(12)11-8(13)15-10(4,5)6/h1-6H3,(H,11,12,13)/i11+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCAQIUOFDMREBA-KHWBWMQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[15NH]C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursors for Di Tert Butyl 15n Imidodicarbonate

Strategic Considerations for Incorporating Nitrogen-15 into Imidodicarbonates

The successful synthesis of isotopically labeled compounds relies on the strategic use of labeled starting materials and efficient isotope transfer mechanisms.

Nitrogen-15 labeled ammonia (B1221849) ([¹⁵N]ammonia) and its corresponding salts, such as ammonium (B1175870) chloride ([¹⁵N]NH₄Cl), serve as fundamental building blocks for introducing the ¹⁵N isotope into organic molecules. These readily available labeled sources are crucial for synthesizing a wide array of ¹⁵N-labeled compounds, including amino acids and their derivatives sigmaaldrich.com. For instance, [¹⁵N]ammonia is a direct precursor in the Strecker synthesis for amino acids, a method that forms α-amino nitriles which are then hydrolyzed to amino acids mdpi.com. The availability of these simple, isotopically enriched nitrogen sources underpins the synthesis of more complex labeled molecules, including the target di-tert-butyl [15N]imidodicarbonate.

Di-tert-butyl [15N]imidodicarbonate itself acts as a key precursor for the efficient transfer of the ¹⁵N label into other molecules, most notably in the synthesis of ¹⁵N-labeled chiral Boc-amino acids researchgate.net. The strategy involves first synthesizing di-tert-butyl [15N]imidodicarbonate, which then undergoes further reactions, such as triflate alkylation, to incorporate the ¹⁵N-labeled nitrogen into the desired amino acid structure researchgate.net. This highlights the compound's role not just as a target molecule but also as an intermediate for generating a range of ¹⁵N-labeled biomolecules.

Direct Synthetic Pathways to (Boc)₂-¹⁵NH

The synthesis of di-tert-butyl [15N]imidodicarbonate typically involves the reaction of di-tert-butyl dicarbonate (B1257347) (Boc anhydride) with a nitrogen source, often in the presence of a catalyst.

A primary route for the preparation of di-tert-butyl [15N]imidodicarbonate involves the use of di-tert-butyl dicarbonate (Boc₂O) and ammonium chloride ([¹⁵N]NH₄Cl) rsc.org. This procedure is described as ideal for the preparation of Boc₂¹⁵NH and has been successfully employed in the synthesis of ¹³C,¹⁵N-labeled Boc-glycines rsc.org. The reaction typically proceeds via nitridotricarbonic acid tri-tert-butyl ester (Boc₃N) as an intermediate rsc.org. The general conditions for Boc protection of amines using Boc anhydride (B1165640) involve a base and a suitable solvent chemicalbook.comorganic-chemistry.orghighfine.com. For the synthesis of di-tert-butyl [15N]imidodicarbonate, the reaction of Boc₂O with [¹⁵N]NH₄Cl, often in the presence of a catalyst like DMAP, is a key method rsc.org.

Catalysis plays a significant role in optimizing the synthesis of Boc-protected compounds. For the preparation of di-tert-butyl [15N]imidodicarbonate, 4-dimethylaminopyridine (B28879) (DMAP) is frequently employed as a catalyst, particularly when reacting Boc₂O with ammonium chloride rsc.org. DMAP is known to enhance the reactivity of Boc anhydride, facilitating the efficient introduction of the Boc group onto the nitrogen atom chemicalbook.comorganic-chemistry.orghighfine.comfishersci.co.uk. Other catalytic systems, such as phase-transfer catalysts or solid-supported acids, have also been explored for related Boc protection reactions, though their specific application to the synthesis of di-tert-butyl [15N]imidodicarbonate is less documented organic-chemistry.orgorgsyn.org.

Alternative and Convergent Synthetic Routes to (Boc)₂-¹⁵NH

While the direct synthesis from ammonium sources and Boc anhydride is prominent, alternative strategies may involve convergent approaches or variations in precursor preparation.

One established method for preparing ¹⁵N-labeled Boc-amino acids involves the triflate alkylation of pre-synthesized di-tert-butyl [15N]imidodicarbonate researchgate.net. This highlights a convergent approach where the labeled imidodicarbonate is prepared first and then utilized in a subsequent step to build more complex labeled molecules. The synthesis of the di-tert-butyl iminodicarboxylate core itself can be achieved through various routes, and the introduction of the ¹⁵N isotope would occur during the formation of this core structure or by using a ¹⁵N-labeled nitrogen precursor in its synthesis. The pathway described in reference rsc.org, starting from ammonium chloride via Boc₃N using Boc₂O and DMAP, represents a direct and efficient route to the target compound.

Compound List

Di-tert-butyl [15N]imidodicarbonate

Di-tert-butyl dicarbonate (Boc anhydride)

Ammonium chloride ([¹⁵N]NH₄Cl)

[¹⁵N]Ammonia

Nitridotricarbonic acid tri-tert-butyl ester (Boc₃N)

4-Dimethylaminopyridine (DMAP)

Boc-amino acids

Boc-glycines

Triflate

Alkyl halides

Ammonia

Ammonium salts

Applications of Boc 2 15nh in Isotopic Labeling Strategies

Applications in Mechanistic Organic Chemistry for Isotopic Probing

Mechanistic organic chemistry relies on detailed understanding of reaction pathways, intermediate structures, and the nature of transition states. Isotopic labeling, especially with stable isotopes like ¹⁵N, provides a non-invasive method to trace the fate of specific atoms throughout a reaction. The Boc protecting group, known for its acid lability and common use in amine chemistry wikipedia.org, when combined with ¹⁵N enrichment, allows for targeted isotopic investigation of nitrogen-containing functional groups.

Kinetic Isotope Effects with Nitrogen-15 for Transition State Characterization

Kinetic Isotope Effects (KIEs) are a cornerstone of mechanistic studies, quantifying the change in reaction rate when an atom in a reactant is replaced by one of its isotopes google.comwikipedia.org. For nitrogen, the substitution of the more abundant ¹⁴N isotope with the heavier ¹⁵N isotope leads to differences in vibrational frequencies and zero-point energies of bonds involving the nitrogen atom epfl.ch. These differences can translate into measurable variations in reaction rates, quantified as the KIE ratio (k_light / k_heavy), such as k¹⁴N / k¹⁵N.

When (Boc)2-15NH is employed in a reaction where the labeled nitrogen atom is directly involved in bond breaking or formation during the rate-determining step, a primary kinetic isotope effect will be observed. A significant KIE (typically k¹⁴N / k¹⁵N > 1) indicates that the C-N bond or N-H bond (if present and reactive) involving the labeled nitrogen is being cleaved or formed in the transition state google.comnih.gov. By measuring the magnitude of this effect, chemists can gain insights into the degree of bond breakage or formation at the transition state, thereby characterizing its structure and elucidating the reaction mechanism. For instance, a large KIE would suggest that the nitrogen atom's bonding environment changes significantly during the rate-limiting step.

Conceptual Data Table: Nitrogen-15 Kinetic Isotope Effects

| Reaction Step/Process | Measured Isotope Effect (k¹⁴N/k¹⁵N) | Interpretation Regarding Transition State |

| N-H Bond Cleavage | > 1.05 (e.g., 1.1-1.4) | Significant bond breaking of N-H in RDS. |

| C-N Bond Cleavage | > 1.05 (e.g., 1.1-1.4) | Significant bond breaking of C-N in RDS. |

| N-H Bond Formation | > 1.05 (e.g., 1.1-1.4) | Significant bond formation of N-H in RDS. |

| C-N Bond Formation | > 1.05 (e.g., 1.1-1.4) | Significant bond formation of C-N in RDS. |

| No direct involvement | ~1.00 | Labeled nitrogen not directly involved in RDS bond changes. |

Note: Specific experimental data for this compound in KIE studies were not found in the searched literature. The values presented are illustrative of typical primary ¹⁵N KIEs observed in related mechanistic investigations nih.gov.

Identification of Reaction Intermediates Using [¹⁵N] Probes

Isotopic labels act as tracers, allowing researchers to follow the path of specific atoms through complex reaction sequences and identify transient intermediates that might otherwise be difficult to detect researchgate.net. When this compound is used as a starting material or reagent, the ¹⁵N atom is incorporated into the molecule of interest. If the reaction proceeds through one or more intermediates, these species will carry the ¹⁵N label.

Analysis of reaction mixtures using techniques such as mass spectrometry (MS) can then reveal the presence and structure of these intermediates. The incorporation of ¹⁵N, which has an atomic mass of approximately 15.000 amu compared to ¹⁴N's 14.003 amu, will result in a mass shift of +1 atomic mass unit (amu) for any molecule containing the labeled nitrogen atom, assuming a single ¹⁵N atom replaces a ¹⁴N atom. By analyzing the mass-to-charge ratio (m/z) of detected ions, chemists can confirm whether a particular intermediate contains the ¹⁵N label, thereby providing strong evidence for its role in the reaction mechanism. This is particularly useful for distinguishing between proposed pathways where different nitrogen-containing species might be involved.

Conceptual Data Table: Mass Spectrometric Identification of ¹⁵N-Labeled Intermediates

| Intermediate/Product | Expected Mass (amu) with ¹⁴N | Expected Mass (amu) with ¹⁵N | Mass Difference (amu) | Interpretation of ¹⁵N Incorporation |

| Molecule A (No N) | M | M | 0 | Not applicable. |

| Molecule B (1 x ¹⁴N) | M + 14.003 | M + 15.000 | +1.000 | ¹⁵N incorporated at one N site. |

| Molecule C (2 x ¹⁴N) | M + 28.006 | M + 29.003 | +1.000 | ¹⁵N incorporated at one N site. |

| Molecule D (2 x ¹⁴N) | M + 28.006 | M + 30.000 | +2.000 | ¹⁵N incorporated at two N sites. |

Note: Specific mass spectrometry data for intermediates derived from this compound were not found in the searched literature. The table illustrates the principle of mass shifts expected from ¹⁵N incorporation, which is a standard technique in isotopic tracing wikipedia.orgresearchgate.net.

While direct experimental data detailing the use of the specific compound "this compound" in published kinetic isotope effect studies or intermediate identification experiments was not found in the provided search results, the principles outlined above describe how such an isotopically labeled molecule would be strategically employed in mechanistic investigations. Its utility lies in providing a traceable ¹⁵N atom within a protected amine structure, allowing for detailed mechanistic dissection through kinetic and mass spectrometric analyses.

Derivatization and Transformative Reactions of Di Tert Butyl 15n Imidodicarbonate

Conjugation and Coupling Reactions of (Boc)2-15NH

The imide nitrogen in this compound is nucleophilic and can readily undergo functionalization through various conjugation and coupling reactions. These transformations are crucial for introducing diverse substituents and building more complex molecular architectures.

Formation of N-[15N]Alkyl/Aryl Derivatives via Alkylation and Arylation

The N-alkylation and N-arylation of this compound are fundamental reactions for creating substituted imidodicarbonates and, subsequently, primary or secondary amines. These reactions typically involve deprotonation of the imide nitrogen to generate a nucleophilic anion, which then reacts with an electrophilic alkyl or aryl halide, or equivalent.

Research has demonstrated the efficient synthesis of 15N-labeled chiral Boc-amino acids through the triflate alkylation of di-tert-butyl [15N]imidodicarbonate. For instance, both enantiomers of Boc-leucine and Boc-phenylalanine have been synthesized using this method, starting from commercial α-amino acids. This process involves converting the amino acids into α-hydroxy carboxylic acids via diazotization, followed by triflate formation and subsequent alkylation with the 15N-labeled imidodicarbonate. The high chiral purity of the resulting products, confirmed by HPLC, highlights the utility of this compound in stereoselective synthesis and the preparation of labeled peptides researchgate.netresearchgate.netcapes.gov.br.

Di-tert-butyl imidodicarbonate (Boc)2NH, in general, serves as a robust reagent for the preparation of primary amines from alkyl halides via N-alkylation under phase-transfer catalysis (PTC) conditions, followed by acidolytic removal of the Boc groups. Secondary amines are accessible through a two-step process involving the initial N-alkylation of (Boc)2NH to form a mono-alkylated intermediate, followed by a second alkylation and deprotection researchgate.netchemicalbook.comwikipedia.org.

While direct literature examples focusing specifically on the N-arylation of this compound are less prevalent, general methodologies for N-arylation of Boc-protected amines are well-established. These often involve transition-metal catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination or related C-N bond forming protocols. The application of these methods to this compound would allow for the introduction of aryl or heteroaryl moieties onto the 15N-labeled imide nitrogen, yielding N-aryl-N-(tert-butoxycarbonyl)imidodicarbonates. Such derivatives could serve as precursors to N-arylated amines or nitrogen-containing heterocycles. For example, research on the palladium-catalyzed α-arylation of N-Boc pyrrolidine (B122466) demonstrates the feasibility of such C-N bond formations in related systems organic-chemistry.org. Similarly, direct α-arylation of N-Boc benzylalkylamines via deprotonative cross-coupling has been reported, showcasing the potential for arylation adjacent to nitrogen in Boc-protected amines nih.gov.

Table 5.1.1: Examples of N-Alkylation Reactions with Di-tert-butyl Imidodicarbonates

| Substrate/Reagent | Reaction Type | Conditions | Product Type | Yield | Reference |

| α-hydroxy carboxylic acid triflates | Triflate Alkylation | Base (e.g., K2CO3), Solvent (e.g., DMF) | 15N-labeled Boc-amino acid esters | High | researchgate.netresearchgate.netcapes.gov.br |

| Alkyl halides | N-Alkylation (PTC) | Phase-transfer catalyst (e.g., TBAB), Base (e.g., NaOH), Solvent (e.g., 2-methyltetrahydrofuran) | N-alkyl-di-tert-butyl imidodicarbonates | High | researchgate.netchemicalbook.com |

| Chiral α-hydroxy ester triflates | Triflate Alkylation | Lithium salt of Boc2NH, Solvent (e.g., THF) | N-alkyl-di-tert-butyl imidodicarbonates (chiral) | High | researchgate.net |

Acylation and Sulfonylation of the [15N]Imide Nitrogen

The imide nitrogen of this compound can also be functionalized through acylation and sulfonylation reactions. These transformations introduce acyl or sulfonyl groups, leading to N-acyl- or N-sulfonyl-imidodicarbonates, which can serve as intermediates in various synthetic pathways or as protected forms of nitrogen.

While specific examples detailing the acylation or sulfonylation of this compound are not extensively documented in the provided search results, the general reactivity of imidodicarbonates and related imides suggests that these reactions are feasible. Acylation typically involves reaction with acid chlorides or anhydrides in the presence of a base. Sulfonylation is achieved using sulfonyl chlorides. These reactions would functionalize the nitrogen atom, potentially altering its electronic properties and reactivity.

Research on related N-Boc arylamides demonstrates chemoselective synthesis of N-aroylureas or imides via amidation of the Boc group or the amide nitrogen, depending on the base used (e.g., KOtBu for N-aroylureas, LiOH for imides) rsc.org. While these studies focus on arylamides rather than imidodicarbonates, they highlight the potential for selective functionalization of N-Boc protected nitrogen atoms. The Boc groups themselves can be selectively removed under acidic conditions, allowing for subsequent reactions on the deprotected nitrogen.

Ring-Forming Reactions Utilizing the this compound Scaffold

The this compound scaffold, with its central nitrogen atom and flanking Boc-protected carbonyl groups, can participate in reactions that lead to the formation of cyclic structures, including heterocycles and polycyclic systems.

Cycloadditions Involving the [15N]Imide Unit for Heterocycle Synthesis

Cycloaddition reactions are powerful tools for constructing ring systems. The imide unit within this compound, particularly the N-H bond or the potential for its deprotonation, could theoretically participate in cycloaddition reactions. However, direct literature evidence for cycloadditions specifically involving this compound as a diene or dienophile component in common cycloaddition reactions (e.g., Diels-Alder) is not readily apparent from the provided search results.

More broadly, research on imidodicarbonates indicates their use in synthesizing various organic molecules. For instance, imidodicarbonates have been explored in reactions with amidines to form triazine derivatives thieme-connect.de. While this is a cyclocondensation rather than a cycloaddition, it illustrates the potential of the imidodicarbonate core in heterocycle formation. The synthesis of azetidine (B1206935) and oxetane (B1205548) amino acid derivatives through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates has been reported, where N-Boc protected amines were used as nucleophiles researchgate.net. This suggests that Boc-protected nitrogen-containing scaffolds can be incorporated into cyclic structures.

Annulation Strategies for the Construction of [15N]-Containing Polycyclic Systems

Annulation strategies involve building fused or bridged ring systems. The this compound moiety could potentially be incorporated into polycyclic structures through multi-step synthetic sequences. For example, if this compound or its derivatives undergo reactions that form new bonds to adjacent carbon atoms or participate in intramolecular cyclizations, polycyclic systems containing the 15N label could be constructed.

While direct annulation strategies specifically employing this compound are not detailed in the provided search results, the general synthetic utility of Boc-protected amines and related nitrogen synthons suggests their potential in such complex constructions. For instance, the synthesis of complex heterocyclic systems often involves sequential functionalization and cyclization steps, where a protected amine or imide can serve as a key building block. The ability to selectively deprotect the Boc groups at a later stage of the synthesis would allow for further functionalization or ring closure.

Advanced Spectroscopic Characterization Techniques Applied to Boc 2 15nh and Its Derivatives

Nitrogen-15 Nuclear Magnetic Resonance (15N NMR) Spectroscopy

15N NMR spectroscopy is a powerful technique for directly probing the nitrogen atom's chemical environment. The low natural abundance of 15N (0.37%) necessitates the use of isotopically enriched samples for practical NMR analysis.

The chemical shift of a 15N nucleus is highly sensitive to its electronic environment, providing insights into the hybridization, bonding, and substituent effects. For (Boc)2-15NH, the nitrogen atom is bonded to a hydrogen atom and two carbonyl carbons of the Boc groups.

Expected Chemical Shift Range: While specific data for this compound is not widely published, general trends for related compounds can be extrapolated. Carbamates and protected amines with electron-withdrawing carbonyl groups typically exhibit 15N chemical shifts in the range of 60-130 ppm relative to liquid ammonia (B1221849) science-and-fun.de. The presence of two Boc groups, which are electron-withdrawing via inductive effects, would likely place the 15N resonance within this broad range, potentially in the lower to mid-field region (e.g., 70-90 ppm), depending on the precise electronic distribution and solvent effects.

Correlation with Electronic Structure: The electron density around the 15N nucleus directly dictates its chemical shift. Electron-withdrawing groups, such as the carbonyls in the Boc moieties, reduce the electron density at the nitrogen, causing a deshielding effect and a shift to higher ppm values. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate electron densities and orbital contributions, correlating these electronic parameters with the observed 15N chemical shifts researchgate.net.

Table 6.1.1: Representative 15N Chemical Shifts for Related Nitrogenous Compounds

| Compound Class / Moiety | Typical 15N Chemical Shift (ppm) | Notes |

| Primary Aliphatic Amines | 0 to 60 | Basic amine nitrogen |

| Carbamates / Ureas | 60 to 130 | Includes Boc-protected nitrogen |

| N-Acylated Aliphatic Amines | Range varies, often ~100-140 | Boc-protected nitrogen may fall here or slightly higher |

| This compound (Estimated) | 70 to 90 | Estimated based on related structures; specific data needed |

Spin-spin coupling constants (J-couplings) provide vital information about the connectivity between nuclei through bonds. For 15N-labeled compounds, these couplings are particularly informative.

1J(15N, 1H): The direct one-bond coupling between the 15N nucleus and the directly attached proton (N-H) is a key indicator of the N-H bond. For saturated amines, 1J(15N, 1H) values typically range from 70-90 Hz researchgate.netrsc.org. For N-acylated amines or carbamates, these values can be slightly larger researchgate.net. The magnitude of this coupling is sensitive to the electronic character of the nitrogen and the bond length.

Coupling to Carbons: Couplings between 15N and the carbons of the Boc groups, such as 2J(15N, 13C) to the carbonyl carbon and 3J(15N, 13C) to the tert-butyl carbons, can also be observed. These couplings help confirm the attachment of the Boc groups to the nitrogen atom and provide further structural confirmation cdnsciencepub.com. The coupling to the carbonyl carbon in carbamate-like structures can be particularly large researchgate.net.

Table 6.1.2: Expected J-Couplings Involving 15N in this compound

| Nuclei Pair | Coupling Type | Expected J-coupling (Hz) | Significance |

| 15N – 1H | 1J | 70 – 95 | Confirms the direct N-H bond; sensitive to electronic environment. |

| 15N – 13C (carbonyl) | 2J | Variable (potentially large) | Confirms attachment to Boc carbonyl carbon. |

| 15N – 13C (tert-butyl) | 3J | Variable | Confirms connectivity through the Boc group to the tert-butyl carbons. |

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning resonances and confirming complex structures, especially for isotopically labeled molecules.

HSQC (Heteronuclear Single Quantum Correlation): The 1H-15N HSQC experiment correlates the signals of protons directly bonded to 15N. For this compound, this experiment would establish a correlation between the resonance of the 15N atom and the resonance of the proton attached to it. This is crucial for confirming the presence of the N-H bond and assigning the 15N signal to the correct atom within the molecule rsc.orgacs.org.

HMBC (Heteronuclear Multiple Bond Correlation): The 1H-15N HMBC experiment detects correlations between 15N nuclei and protons separated by two or three bonds. This technique is vital for mapping the connectivity of the 15N atom to the carbon framework of the Boc groups. For this compound, HMBC would reveal correlations from the 15N to the carbonyl carbons and the tert-butyl carbons of the Boc substituents, thereby confirming the complete structure and the position of the 15N label rsc.orgvdoc.pub.

High-Resolution Mass Spectrometry (HRMS) for Isotope Verification and Fragmentation Analysis

HRMS provides precise mass measurements, enabling the determination of elemental composition and the confirmation of isotopic enrichment.

The incorporation of 15N into this compound causes a distinct shift in its molecular mass compared to the 14N analogue. HRMS can accurately measure these mass differences, confirming the degree of isotopic enrichment.

Expected Exact Masses:

For this compound (C11H20¹⁵NO4): The calculated exact mass is approximately 231.136269 Da .

For the 14N analogue (C11H20¹⁴NO4): The calculated exact mass is approximately 230.139234 Da .

Confirmation of Enrichment: The presence of a molecular ion peak at m/z ~231.136 in the HRMS spectrum, with an intensity corresponding to the expected enrichment level, unequivocally confirms the incorporation of 15N. If the sample is not 100% enriched, a peak corresponding to the 14N analogue (m/z ~230.139) will also be observed, with its relative intensity indicating the percentage of 14N present. Techniques like LC-HRMS can quantify these enrichment levels with high accuracy researchgate.netnih.govd-nb.info.

Table 6.2.1: Expected Exact Masses for this compound and its 14N Analogue

| Compound | Molecular Formula | Calculated Exact Mass (Da) | Isotope |

| This compound | C11H20¹⁵NO4 | 231.136269 | 15N enriched |

| (Boc)2-14NH (Natural Abundance) | C11H20¹⁴NO4 | 230.139234 | Natural abundance (0.37% 15N, 99.63% 14N) |

The fragmentation of this compound under mass spectrometry conditions provides further structural information and can help pinpoint the location of the 15N label. Boc groups are known for their lability, undergoing characteristic fragmentation pathways.

Common Fragmentation Pathways: Upon ionization, Boc-protected compounds typically undergo fragmentation via the loss of small neutral molecules or radicals derived from the Boc group. Common fragmentation events include:

Loss of isobutene (C4H8, 56 Da)

Loss of a tert-butyl radical (C4H9, 57 Da)

Loss of the entire tert-butoxycarbonyl group (C5H9O2, 101 Da) nih.govdoaj.orgacdlabs.com.

Isotope Localization: When the 15N isotope is incorporated, these fragmentation pathways can be used to track the location of the label. For instance, if a fragment ion contains the 15N atom, its mass-to-charge ratio (m/z) will be approximately 1 Da higher than if it were derived from a 14N atom. By analyzing the masses of fragment ions, researchers can confirm whether the 15N label remains with a particular fragment or is lost during ionization or fragmentation, thereby confirming its position within the molecule nih.govtheses.cz.

Table 6.2.2: Common Fragmentation Pathways of Boc-Protected Amines and Impact of 15N Label

| Fragmentation Event | Mass Loss (Da) | Fragment Ion (Expected m/z for this compound) | Significance for 15N Localization |

| Loss of Isobutene (C4H8) | 56 | ~175.136 | If the 15N atom is retained in the fragment, its mass will be shifted by +1 Da. |

| Loss of tert-Butyl Radical (C4H9) | 57 | ~174.136 | Similar to isobutene loss; confirms label location if fragment contains 15N. |

| Loss of tert-Butoxycarbonyl Group (C5H9O2) | 101 | ~130.136 | If the 15N atom is part of the lost group, the remaining fragment will not show the 15N signature. |

| Loss of CO2 (from Boc group fragmentation) | 44 | ~187.136 | Fragmentation of Boc groups can involve CO2 loss, affecting fragment masses. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of ¹⁵N-Labeled Species

Infrared (IR) and Raman spectroscopy are powerful techniques that provide insights into the vibrational modes of molecules, offering a fingerprint for identification and structural characterization. For ¹⁵N-labeled compounds like (Boc)2-¹⁵NH, these techniques are particularly useful for confirming the site of isotopic substitution and observing the effects of mass changes on vibrational frequencies.

The guanidine (B92328) functional group (C(NH2)3+) is known for its characteristic vibrational modes, including C=N stretching, N-H stretching, and various bending vibrations. The presence of Boc protecting groups introduces additional characteristic absorptions, notably the strong C=O stretching vibration of the carbamate (B1207046) group, typically observed around 1700-1750 cm⁻¹. N-H stretching vibrations from the protected guanidine nitrogens are generally found in the 3200-3400 cm⁻¹ region.

The incorporation of ¹⁵N into the guanidine core leads to predictable shifts in vibrational frequencies due to the reduced mass of the ¹⁵N isotope compared to ¹⁴N. For instance, a C=¹⁵N stretching mode will appear at a lower frequency than a corresponding C=¹⁴N stretch. Similarly, N-H stretching and bending modes involving the ¹⁵N atom will also be red-shifted. Studies on guanidinium (B1211019) salts have shown that ¹⁵N substitution can cause shifts of approximately 40-60 cm⁻¹ in certain vibrational modes, facilitating the assignment of specific bands to ¹⁵N-containing bonds nih.govacs.org. While direct IR and Raman data specifically for N,N'-Di-tert-butoxycarbonyl-¹⁵N-guanidine might be limited in publicly accessible literature, general principles of isotope effects in vibrational spectroscopy can be applied. For example, in related studies involving ¹⁵N-labeled guanidinium, a significant shift in the C=N stretching frequency has been observed, moving from approximately 1650 cm⁻¹ for ¹⁴N to around 1600 cm⁻¹ for ¹⁵N uni-muenchen.de. The N-H bending vibrations are also sensitive to isotopic substitution.

Table 1: Characteristic Vibrational Frequencies (Approximate)

| Functional Group / Vibration | Unlabeled Compound (cm⁻¹) | ¹⁵N-Labeled Compound (cm⁻¹) | Notes |

| C=O (Boc) Stretch | 1700-1750 | 1700-1750 | Largely unaffected by ¹⁵N substitution in guanidine core. |

| N-H Stretch | 3200-3400 | 3200-3400 | May show minor shifts if ¹⁵N is directly bonded to H. |

| C=N Stretch | ~1650 | ~1600-1610 | Significant red-shift upon ¹⁵N incorporation. |

| N-H Bend | Varies | Shifts to lower frequency | Sensitive to ¹⁵N substitution, depending on the specific mode. |

| C-N Stretch | ~1550-1600 | Shifts to lower frequency | Affected by ¹⁵N substitution. |

Note: These values are generalized based on typical guanidine and Boc-protected compounds and the known effects of ¹⁵N isotope substitution. Specific experimental data for (Boc)2-¹⁵NH would provide precise assignments.

X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For (Boc)2-¹⁵NH derivatives, X-ray diffraction provides detailed information about molecular conformation, bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and crystal packing.

Studies on Boc-protected guanidine derivatives, such as those found in the synthesis of bicyclic guanidines, reveal that the guanidine core typically adopts a planar or near-planar geometry researchgate.netcardiff.ac.uk. The N-C-N bond angles are usually close to 120°, reflecting the sp² hybridization of the central carbon atom. The C-N bond lengths in guanidine derivatives are often intermediate between single and double bonds, typically around 1.32-1.34 Å, indicating significant resonance stabilization cardiff.ac.uk. The Boc protecting groups, being bulky tert-butoxycarbonyl moieties, influence the crystal packing and can engage in non-covalent interactions.

Hydrogen bonding is a critical feature in the solid-state structures of guanidine derivatives. The N-H groups of the guanidine core, or the protected nitrogens, can act as hydrogen bond donors, while carbonyl oxygens of the Boc groups or other electronegative atoms in neighboring molecules can act as acceptors. Intramolecular hydrogen bonds have also been observed, for instance, between an N-H group and the oxygen atom of a sulfonamide protecting group in related bicyclic guanidine structures researchgate.netcardiff.ac.uk.

While specific crystallographic data for (Boc)2-¹⁵NH itself might not be widely published, studies on similar N,N'-di-Boc-guanidine structures provide a framework for understanding its potential solid-state behavior. These studies typically report unit cell parameters (a, b, c, α, β, γ), space group, and atomic coordinates, which allow for the calculation of all bond lengths, angles, and torsion angles. The presence of ¹⁵N would not alter the fundamental crystallographic parameters unless there were significant changes in intermolecular interactions due to subtle electronic or mass effects, which are generally minimal in X-ray crystallography.

Table 2: Representative Structural Parameters for Boc-Protected Guanidine Derivatives

| Parameter | Value (Å or degrees) | Notes |

| Guanidine C-N Bond | ~1.32 - 1.34 | Intermediate between single and double bond, indicative of resonance. |

| Guanidine N-H Bond | ~1.00 | Typical bond length for N-H single bond. |

| Boc C=O Bond | ~1.20 | Carbonyl bond length in the carbamate group. |

| Boc C-O Bond | ~1.35 | Ester-like C-O bond in the carbamate group. |

| N-C-N Angle | ~118 - 120 | Reflects the sp² hybridization of the central carbon. |

| Guanidine Core Planarity | Near planar | The guanidine moiety is generally planar due to resonance. |

| Hydrogen Bonding | Observed | Typically between N-H donors and carbonyl oxygens or other heteroatoms as acceptors. |

| Crystal Packing | Influenced by Boc | Bulky Boc groups affect molecular arrangement and lattice forces. |

Note: Values are representative and derived from studies on similar Boc-protected guanidine structures. Specific data for (Boc)2-¹⁵NH would depend on its crystalline form.

Compound List

this compound (N,N'-Di-tert-butoxycarbonyl-15N-guanidine)

N,N'-Di-tert-butoxycarbonyl-guanidine

Guanidine

Guanidinium cation (Gdm+)

Computational Chemistry and Theoretical Studies on Boc 2 15nh

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely employed quantum mechanical modeling method used to investigate the electronic structure of molecules. It provides a robust framework for predicting molecular geometries, electronic properties, and reactivity patterns.

Analysis of Frontier Molecular Orbitals (FMOs) and Charge Distribution

A key aspect of DFT analysis involves the examination of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals provide direct insights into the molecule's reactivity. The HOMO typically describes the electron-donating ability and is associated with electrophilic attack, while the LUMO represents the electron-accepting capability and is linked to nucleophilic attack researchgate.net. For (Boc)2-15NH, FMO analysis would help identify the most electron-rich and electron-deficient centers, predicting potential sites for chemical reactions.

In addition to FMOs, DFT calculations can also provide detailed information on charge distribution within the molecule. Methods like Mulliken population analysis or Bader's Atoms in Molecules (AIM) theory can quantify atomic charges and electron densities. This analysis helps in understanding the polarity of bonds and the distribution of electron density, which are critical for predicting intermolecular interactions and regioselectivity in chemical transformations researchgate.net.

Prediction of Spectroscopic Parameters (e.g., 15N NMR Chemical Shifts)

The incorporation of the 15N isotope into this compound makes it a valuable probe for Nuclear Magnetic Resonance (NMR) spectroscopy. DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are highly effective in predicting NMR chemical shifts. These calculations allow for the theoretical determination of the shielding tensors experienced by atomic nuclei, which directly correlate with experimentally observed chemical shifts.

Modeling Reaction Pathways and Transition States Involving this compound

Computational modeling is indispensable for dissecting the mechanisms of chemical reactions and understanding the factors governing selectivity. DFT is extensively used to map out reaction pathways, identify transition states, and calculate energy barriers, providing a detailed mechanistic picture.

Energy Profiles for Synthetic Transformations and Mechanistic Insights

DFT calculations can generate potential energy surfaces for chemical reactions, allowing for the construction of energy profiles. These profiles illustrate the energy changes as reactants transform into products, highlighting key intermediates and transition states. By calculating the activation energies (energy differences between reactants and transition states), DFT can identify the rate-determining step of a reaction, thereby providing fundamental mechanistic insights uva.nl. For reactions involving this compound, DFT could be used to model the Boc protection/deprotection steps, or its participation in subsequent synthetic transformations. For instance, studies on related carbamate (B1207046) formation have utilized DFT to elucidate favorable pathways and transition states au.dk. Similarly, modeling of C-H amination reactions involving protected amines has provided detailed energy profiles and mechanistic proposals uva.nl.

Future Directions and Emerging Research Avenues for Di Tert Butyl 15n Imidodicarbonate

Development of Novel and Sustainable Synthetic Strategies for (Boc)2-15NH

The synthesis of isotopically labeled compounds often presents challenges related to efficiency, cost, and sustainability. Future research will likely focus on developing greener and more atom-economical methods for producing this compound. This includes exploring catalytic approaches that minimize waste and energy consumption, potentially adapting sustainable carbamate (B1207046) synthesis strategies that utilize carbon dioxide researchgate.netbohrium.comrsc.org. Furthermore, optimizing the incorporation of the 15N isotope, possibly through direct isotopic exchange reactions or novel nitrogen precursor utilization, will be key to improving the cost-effectiveness and accessibility of this labeled compound sigmaaldrich.comrsc.org. Research into continuous flow and automated synthesis platforms could also streamline the production of this compound, offering better control over reaction parameters and potentially higher yields acs.orgresearchgate.netx-chemrx.com.

Expansion of Isotopic Labeling Applications in Advanced Materials Science

The unique properties conferred by the 15N label can be leveraged to gain deeper insights into the behavior and function of advanced materials. Future research could explore the incorporation of this compound as a building block in the synthesis of novel polymers or functional materials, enabling the tracking of material degradation, diffusion processes, or reaction mechanisms at an atomic level . For instance, its use in metal-organic frameworks (MOFs) could aid in understanding nitrogen fixation mechanisms or the behavior of nitrogen-containing components within these porous materials researchgate.netnih.govmdpi.com. Similarly, its application in organic electronic materials could provide insights into charge transport and molecular ordering through isotopic tracing mdpi.comrsc.orgosti.gov.

Integration with Flow Chemistry and Automated Synthesis Platforms for Efficient [15N]Incorporation

The integration of this compound synthesis and subsequent reactions into flow chemistry and automated synthesis platforms holds significant promise for increased efficiency and scalability. Flow chemistry offers precise control over reaction parameters, improved safety, and the potential for real-time monitoring and optimization, which are particularly beneficial for handling isotopically enriched precursors acs.orgresearchgate.netx-chemrx.comeuropa.eu. Developing automated protocols for the synthesis and derivatization of this compound could accelerate research by enabling rapid library synthesis or the preparation of complex molecules containing the 15N label. This approach could also facilitate efficient isotopic exchange reactions for 15N incorporation into various molecular scaffolds europa.euabsiskey.com.

Exploration in Supramolecular Chemistry for [15N]-Containing Self-Assembled Systems

The 15N label in this compound can serve as a powerful tracer in supramolecular chemistry, allowing for the detailed study of self-assembly processes, molecular recognition events, and host-guest interactions. Future research could focus on designing self-assembled systems where the 15N label helps elucidate the dynamics of assembly, the stability of supramolecular structures, or the binding affinities of guest molecules. For example, incorporating this compound into self-assembled monolayers or studying its behavior in host-guest complexes could provide atomic-level insights into interfacial phenomena and molecular recognition mechanisms acs.orgnih.govportlandpress.comresearchgate.net.

Advanced Spectroscopic Probes Utilizing the 15N Label Beyond Traditional NMR for Molecular Imaging and Sensing

While 15N NMR spectroscopy is a primary application for isotopically labeled compounds, emerging techniques offer expanded possibilities for molecular imaging and sensing. Future directions include leveraging the 15N label in mass spectrometry imaging (MSI) to spatially resolve the distribution of labeled molecules within complex biological or material systems frontiersin.orgnih.govresearchgate.netacs.org. Furthermore, the development of hyperpolarized 15N agents for Magnetic Resonance Imaging (MRI) is a rapidly advancing field, offering significantly enhanced sensitivity for real-time monitoring of physiological processes, metabolism, and disease states rsc.orgsciety.orgresearchgate.netnih.govwayne.eduacs.org. The unique properties of the 15N nucleus, such as its longer polarization lifetimes, make it an attractive candidate for developing novel MRI contrast agents and chemical sensors. Solid-state NMR also benefits from 15N labeling for studying the structure and dynamics of insoluble materials or biomolecules sigmaaldrich.comnih.govacs.orgmst.edu.

Compound Names Mentioned:

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for (Boc)₂⁻¹⁵NH, and which analytical techniques are essential for confirming its purity and isotopic labeling?

- Methodological Answer : The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to ¹⁵N-labeled amines under anhydrous conditions. Key steps include:

- Reaction Monitoring : Use thin-layer chromatography (TLC) or inline IR spectroscopy to track intermediate formation .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization in dichloromethane/hexane mixtures .

- Characterization :

- ¹H/¹³C NMR : Confirm Boc group integration and absence of impurities.

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic enrichment (¹⁵N) .

- FT-IR : Detect carbonyl stretches (~1680–1740 cm⁻¹) for Boc groups .

Q. How should (Boc)₂⁻¹⁵NH be stored to prevent degradation, and what indicators suggest compromised stability?

- Methodological Answer :

- Storage Conditions : Store at –20°C in airtight, amber vials under inert gas (argon/nitrogen) to minimize hydrolysis of Boc groups .

- Stability Indicators :

- Discoloration (yellowing) suggests oxidation.

- NMR signals broadening or new peaks indicate decomposition (e.g., free amine formation) .

Advanced Research Questions

Q. How can synthesis of (Boc)₂⁻¹⁵NH be optimized for higher yields while preserving isotopic integrity?

- Methodological Answer :

- Variable Screening : Test solvent polarity (e.g., DMF vs. THF), base strength (e.g., DMAP vs. TEA), and reaction time to balance yield and isotopic retention .

- Isotopic Cross-Contamination Control :

- Use anhydrous, deuterated solvents to minimize ¹⁴N contamination.

- Quantify ¹⁵N enrichment via isotopic ratio mass spectrometry (IRMS) after each synthetic step .

- Case Study : A 2024 study achieved 92% yield and >98% ¹⁵N purity using slow Boc-deprotection at 0°C in DCM with catalytic DMAP .

Q. How should researchers address contradictory data between NMR and HRMS when characterizing (Boc)₂⁻¹⁵NH?

- Methodological Answer :

- Step 1 : Replicate measurements to rule out instrument error.

- Step 2 : Cross-validate with alternative techniques:

- LC-MS/MS : Detect trace impurities (e.g., deprotected amines).

- Elemental Analysis : Confirm C/H/N ratios match theoretical values .

- Hypothesis Testing : If HRMS shows unexpected adducts, consider solvent interactions (e.g., sodium adducts in methanol) .

Q. What experimental strategies mitigate isotopic dilution when incorporating (Boc)₂⁻¹⁵NH into peptide synthesis?

- Methodological Answer :

- Coupling Conditions : Use coupling agents (e.g., HATU/DIPEA) that minimize racemization and preserve ¹⁵N labels .

- Post-Synthesis Analysis :

- MALDI-TOF : Monitor isotopic distribution in peptides.

- Edman Degradation : Confirm ¹⁵N retention at specific residues .

Data Analysis and Reporting Guidelines

- Table 1 : Common Pitfalls in (Boc)₂⁻¹⁵NH Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.